3-Bromo-2-methylbenzofuran
Overview
Description
3-Bromo-2-methylbenzofuran is an organic compound with the molecular formula C9H7BrO It is a derivative of benzofuran, where a bromine atom is substituted at the third position and a methyl group at the second position of the benzofuran ring
Mechanism of Action
Target of Action
3-Bromo-2-methylbenzofuran is a derivative of benzofuran . Benzofuran and its derivatives have been found to have a wide range of biological and pharmacological applications . .
Mode of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The exact interaction of this compound with its potential targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Benzofuran derivatives have been shown to interact with various biochemical pathways, influencing a wide array of biological activities
Pharmacokinetics
Improving bioavailability is one of the targets achieved with most of the more recent benzofuran compounds
Result of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Action Environment
The broad range of clinical uses of benzofuran derivatives indicates the diverse pharmacological activities of this series of compounds
Biochemical Analysis
Biochemical Properties
It is known that benzofuran compounds, which 3-Bromo-2-methylbenzofuran is a part of, have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The specific enzymes, proteins, and other biomolecules that this compound interacts with are yet to be identified.
Cellular Effects
Benzofuran compounds have been found to have significant effects on various types of cells and cellular processes
Molecular Mechanism
It is known that benzofuran compounds can inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slow down conduction velocity, and reduce sinus node autonomy . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression caused by this compound are yet to be identified.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methylbenzofuran typically involves the bromination of 2-methylbenzofuran. One common method is the electrophilic aromatic substitution reaction, where bromine (Br2) is used as the brominating agent in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the third position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the furan ring may be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 2-methylbenzofuran.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products:
Oxidation: Oxygenated derivatives such as this compound-5-ol.
Reduction: 2-Methylbenzofuran.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Its derivatives may exhibit biological activities, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Comparison with Similar Compounds
2-Methylbenzofuran: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
3-Bromo-2-ethylbenzofuran: Similar structure but with an ethyl group instead of a methyl group, which can affect its physical and chemical properties.
3-Bromo-2-methoxybenzofuran: Contains a methoxy group, which can significantly alter its reactivity and biological activity.
Uniqueness: 3-Bromo-2-methylbenzofuran is unique due to the specific positioning of the bromine and methyl groups, which confer distinct electronic and steric properties. These properties can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-bromo-2-methyl-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO/c1-6-9(10)7-4-2-3-5-8(7)11-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGMISNFEAVBHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467849 | |
Record name | 3-bromo-2-mehtylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58863-48-2 | |
Record name | 3-bromo-2-mehtylbenzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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